molecular formula C12H18ClFN2O2S B1387926 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride CAS No. 1185298-61-6

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride

Cat. No.: B1387926
CAS No.: 1185298-61-6
M. Wt: 308.8 g/mol
InChI Key: WPOPQEDXELGNGW-UHFFFAOYSA-N
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Description

Chemical Nomenclature and International Union of Pure and Applied Chemistry Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The compound's molecular formula is C₁₂H₁₈ClFN₂O₂S with a molecular weight of 308.8 grams per mole. The systematic name reflects the precise structural organization, beginning with the identification of the core homopiperazine ring system and systematically describing each substituent according to priority rules.

The Chemical Abstracts Service registry number 1185298-61-6 provides unambiguous identification within chemical databases worldwide. This unique identifier ensures accurate communication among researchers, regulatory agencies, and pharmaceutical manufacturers. The compound exists as a hydrochloride salt, indicated by the ".Cl" notation in its simplified molecular input line entry system representation: CS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)F.Cl.

Alternative nomenclature systems describe this compound as 1-(2-fluoro-4-methylsulfonylphenyl)-1,4-diazepane hydrochloride, emphasizing the diazepane ring designation for homopiperazine. This naming variation reflects different approaches to describing the seven-membered saturated dinitrogen heterocycle. The systematic approach ensures precise identification while accommodating various naming conventions used across different chemical databases and literature sources.

Chemical Property Value Reference
Molecular Formula C₁₂H₁₈ClFN₂O₂S
Molecular Weight 308.8 g/mol
Chemical Abstracts Service Number 1185298-61-6
MDL Number MFCD08692428

Historical Context of Piperazine and Homopiperazine Derivatives in Medicinal Chemistry

The historical development of piperazine-based pharmaceuticals represents one of medicinal chemistry's most successful scaffold optimization stories, spanning over a century of continuous innovation and therapeutic application. Piperazine derivatives were originally named due to their chemical similarity with piperidine, which forms part of the structure of piperine found in the black pepper plant Piper nigrum. However, these synthetic compounds are not derived from natural sources but represent entirely artificial molecular constructs designed for specific therapeutic purposes.

The evolution from simple piperazine to more sophisticated homopiperazine derivatives reflects advancing understanding of structure-activity relationships and pharmacological optimization. Homopiperazine, systematically known as 1,4-diazepane, possesses the molecular formula C₅H₁₂N₂ with a molecular weight of 100.16 grams per mole. This seven-membered ring system offers distinct conformational properties compared to its six-membered piperazine counterpart, providing medicinal chemists with additional structural flexibility for optimizing biological activity.

Recent analysis reveals remarkable growth in piperazine-based pharmaceutical development, with thirty-six drugs containing piperazine ring systems approved by the United States Food and Drug Administration between 2012 and 2023. Among these approved medications, fifteen fall within the anticancer category, demonstrating the scaffold's particular utility in oncological applications. The cytochrome P450 3A4 enzyme emerged as the primary metabolic pathway for these drugs, with most undergoing fecal excretion. These findings underscore the continued relevance and expanding applications of piperazine-based molecular architectures in contemporary pharmaceutical development.

Homopiperazine derivatives have demonstrated considerable utility in drug design, with various compounds showing wide-ranging biological activities including inhibition of platelet aggregation, peptidoglycan synthesis inhibition, serotonin receptor antagonism, histamine H3 receptor antagonism, and applications as peptidomimetic scaffolds. The homopiperazine ring system has proven particularly valuable in developing protein kinase inhibitors, matrix metalloproteinase inhibitors, and anti-human immunodeficiency virus agents. Specific therapeutic applications include synthesis of fasudil hydrochloride and preparation of potent H3 receptor antagonists for treating neurodegenerative conditions such as Alzheimer disease.

Significance of Fluorine and Methylsulfonyl Substituents in Bioactive Molecules

The strategic incorporation of fluorine atoms into pharmaceutical compounds represents one of modern medicinal chemistry's most powerful optimization strategies, with fluorinated therapeutics comprising a substantial portion of contemporary drug development efforts. Fluorine's unique properties, including its high electronegativity of 4.0 on the Pauling scale and formation of the strongest bonds in organic chemistry due to electronegativity differences, provide distinct advantages in pharmaceutical applications. The carbon-fluorine bond's exceptional strength and fluorine's minimal steric perturbation make it an ideal substituent for enhancing molecular properties without significantly altering overall molecular architecture.

Fluorine substitution profoundly impacts multiple molecular characteristics crucial for pharmaceutical efficacy. The highly electronegative nature of fluorine alters dipole moments and increases molecular acidity through inductive effects. These changes frequently result in improved drug biodistribution, enhanced drug-receptor binding, and increased potency. The ability to modulate lipophilicity through strategic fluorine placement enables fine-tuning of absorption and transport properties, with the carbon-fluorine bond exhibiting greater lipophilicity than carbon-hydrogen bonds.

One particularly important advantage of fluorine substitution involves protection against metabolic oxidation, especially when incorporated into aromatic and heterocyclic ring systems. Fluorine addition, particularly at the para position of benzene rings, prevents cytochrome P450-mediated oxidation by preventing substrate binding to the enzyme active site. This protection can slow compound clearance by factors as large as 108-fold, significantly extending drug effectiveness while reducing potential toxicity from oxidative metabolites. The electron-withdrawing inductive effect of fluorine deactivates other ring positions against metabolic oxidation, providing comprehensive protection across the aromatic system.

Methylsulfonyl groups represent equally important structural modifications in contemporary pharmaceutical design, with over 150 United States Food and Drug Administration-approved drugs containing sulfur (VI) functional groups, predominantly featuring sulfonyl moieties. These compounds treat various diseases including inflammatory conditions, bacterial infections, fungal infections, tumors, Alzheimer disease, and viral infections. Methylsulfonyl substituents possess powerful electron-withdrawing properties that significantly affect physicochemical characteristics, including basicity reduction and lipophilicity modulation.

The methylsulfonyl group's exceptional stability against hydrolysis and resistance to sulfur reduction make it particularly valuable in pharmaceutical applications. These properties ensure molecular integrity under physiological conditions while providing predictable pharmacokinetic behavior. The group's ability to reduce overall molecular lipophilicity improves solubility characteristics while potentially slowing metabolic degradation, contributing to enhanced therapeutic profiles.

Structural Feature Primary Benefits Mechanism
Fluorine Substitution Metabolic protection, enhanced potency Cytochrome P450 inhibition, improved binding
Para-fluorination 108-fold reduction in clearance Active site blocking, ring deactivation
Methylsulfonyl Group Stability, solubility improvement Hydrolysis resistance, lipophilicity reduction
Combined Substitution Synergistic optimization Multiple pathway enhancement

Properties

IUPAC Name

1-(2-fluoro-4-methylsulfonylphenyl)-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S.ClH/c1-18(16,17)10-3-4-12(11(13)9-10)15-7-2-5-14-6-8-15;/h3-4,9,14H,2,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOPQEDXELGNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of the Aromatic Ring

The starting material is often a fluorinated aniline derivative such as 2-fluoro-4-methylaniline. This compound undergoes sulfonylation to introduce the methylsulfonyl group at the para position relative to the fluorine substituent.

  • Sulfonylation : Treatment of the aromatic amine with sulfonyl chlorides or sulfonyl halides in the presence of bases like triethylamine leads to the formation of methylsulfonyl-substituted intermediates.
  • Reduction : Sulfonyl chlorides can be reduced to thiol intermediates using red phosphorus and catalytic iodine, which are then alkylated with alkyl halides such as 2,2,2-trifluoroethyl iodide to obtain sulfonylated phenyl derivatives.
Step Reagents/Conditions Outcome
Sulfonylation Sulfonyl chloride, triethylamine Methylsulfonyl-substituted aromatic ring
Reduction Red phosphorus, iodine Conversion to benzenethiol intermediate
Alkylation 2,2,2-Trifluoroethyl iodide Alkylated sulfonyl derivative

Formation of the Homopiperazine Ring

The homopiperazine moiety is introduced via nucleophilic substitution or cyclization reactions involving aminoalkyl precursors and halogenated intermediates.

  • Cyclization : The reaction of bis(2-chloroethyl) amino derivatives with appropriate amines under basic conditions (e.g., sodium carbonate or organic bases like diisopropylethylamine) in solvents such as toluene, N,N-dimethylformamide, or N-methyl-2-pyrrolidone at elevated temperatures (typically 120–130°C) facilitates ring closure to form the piperazine or homopiperazine ring.
  • Condensation : Coupling of substituted aromatic amines with aminoalkyl intermediates in the presence of bases and solvents leads to the formation of the desired phenylpiperazine structures.
Step Reagents/Conditions Outcome
Cyclization Bis(2-chloroethyl) amino compound, base (Na2CO3, DIPEA), solvent (toluene, DMF), 120–130°C Homopiperazine ring formation
Condensation Aromatic amine, aminoalkyl intermediate, base, solvent Formation of substituted phenylpiperazine

Hydrochloride Salt Formation

The final compound is often isolated as the hydrochloride salt to enhance stability and solubility.

  • Salt formation : Treatment of the free base with aqueous hydrochloric acid or purging with HCl gas in organic solvents leads to the formation of the hydrochloride salt.
  • Control of stoichiometry : Depending on the amount of HCl, mono- or dihydrochloride salts can be obtained.
Step Reagents/Conditions Outcome
Salt formation Aqueous HCl or HCl gas, solvent Hydrochloride salt of the compound

Representative Synthetic Route Summary

Stage Key Reagents/Conditions Notes
Aromatic amine acetylation Acetyl chloride, triethylamine, 0°C to room temperature Protects amine for further reactions
Sulfonylation Chloro-sulfonic acid, acid workup Introduces sulfonyl chloride group
Reduction to thiol Red phosphorus, iodine catalyst Converts sulfonyl chloride to thiol
Alkylation Alkyl iodides (e.g., 2,2,2-trifluoroethyl iodide) Introduces alkyl substituents
Cyclization Bis(2-chloroethyl) amino compound, base, solvent, heat Forms homopiperazine ring
Hydrolysis (if applicable) Acidic or alkaline hydrolysis (e.g., HCl, H2SO4) Removes protecting groups or converts intermediates
Salt formation Aqueous HCl or HCl gas purging Forms hydrochloride salt

Research Findings and Optimization Notes

  • The use of organic bases such as diisopropylethylamine can serve dual roles as base and solvent in cyclization, improving process efficiency.
  • Hydrolysis steps are preferably performed under acidic conditions (HCl, H2SO4) at moderate temperatures (80–85°C) to optimize yields and minimize byproduct formation.
  • Byproducts such as benzyl amine or phenylethyl amine formed during hydrolysis can be recovered and recycled to enhance overall process economy.
  • Characterization of intermediates and final compounds is typically performed by ^1H NMR spectroscopy and melting point determination to confirm structure and purity.
  • Palladium-catalyzed cross-coupling reactions are sometimes employed for the introduction of complex substituents on the piperazine ring when advanced intermediates are involved.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Sulfonylation temperature 0°C to room temperature Controlled to avoid side reactions
Cyclization temperature 120°C to 130°C Essential for ring closure
Hydrolysis temperature 80°C to 85°C Acidic hydrolysis preferred
Solvents used Toluene, DMF, NMP, dichloromethane Choice depends on reaction step
Bases used Triethylamine, diisopropylethylamine, sodium carbonate Facilitate substitution and neutralization
Salt formation method Aqueous HCl or HCl gas purging Controls salt form (mono- or dihydrochloride)

Chemical Reactions Analysis

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride is primarily explored for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

  • Antidepressant Activity : Research indicates that compounds with a homopiperazine structure exhibit potential antidepressant effects. The fluorinated phenyl group may enhance the selectivity and potency of the compound against specific neurotransmitter receptors .
  • Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as anxiety and schizophrenia, where neurotransmitter dysregulation is prevalent .

Biochemical Studies

This compound is utilized in biochemical assays to understand its interaction with various biological systems. It serves as a tool in proteomics research, aiding in the identification of protein targets and elucidating mechanisms of action .

Case Study 1: Antidepressant Efficacy

A study investigated the effects of this compound on animal models of depression. The results indicated significant improvement in depressive behaviors, suggesting that the compound may act on serotonin and norepinephrine pathways, akin to established antidepressants .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, the compound demonstrated neuroprotective properties against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role .

Data Table: Summary of Research Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential antidepressant and neuroleptic agentPositive effects on mood regulation
Biochemical StudiesInteraction studies in proteomicsIdentification of protein targets
NeuropharmacologyNeuroprotective effectsProtection against oxidative stress

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methylsulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride with structurally or functionally related compounds, emphasizing substituents, ring systems, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Ring Size Key Properties/Applications References
This compound Homopiperazine (1,4-diazepane) 2-Fluoro, 4-methylsulfonylphenyl 7-membered Enhanced conformational flexibility; potential CNS or GPCR-targeting applications.
1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine Homopiperazine 5-Bromo, 2-fluoro, 4-methylsulfonylphenyl 7-membered Predicted boiling point: 514.8°C; irritant (Xi hazard code); bromine may enhance lipophilicity.
(S)-(-)-1-(4-fluoroisoquinolin-5-yl)sulfonyl-2-methyl-1,4-homopiperazine hydrochloride Homopiperazine 4-Fluoroisoquinolin-5-yl sulfonyl, 2-methyl 7-membered Lower hygroscopicity (dihydrate form); ROCK inhibitor for glaucoma treatment.
1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride Piperazine 2-Methylsulfonylphenyl 6-membered Smaller ring size; used in life science research; high purity grades available.
Ripasudil Hydrochloride Homopiperazine 4-Fluoro-5-isoquinolinesulfonyl, 2-methyl 7-membered Clinically approved ROCK inhibitor; targets intraocular pressure in glaucoma.
Apixaban (BMS-562247) Pyrazolo-pyridine 4-(2-oxopiperidin-1-yl)phenyl, 4-methoxyphenyl Non-cyclic Factor Xa inhibitor; anticoagulant therapy.

Key Comparative Insights:

Example: Ripasudil’s homopiperazine core is critical for its ROCK inhibitory activity, whereas 1-(2-(methylsulfonyl)phenyl)piperazine (6-membered) lacks this therapeutic profile .

Substituent Effects: Methylsulfonyl Group: Enhances solubility and metabolic stability in both homopiperazine and piperazine derivatives . Halogenation: Bromine in 1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine increases molecular weight and lipophilicity compared to the fluorine-only analog . Aromatic Systems: Isoquinoline sulfonyl groups (e.g., Ripasudil) introduce planar aromaticity, favoring enzyme inhibition, while phenyl groups may target GPCRs .

Physicochemical and Safety Profiles :

  • Homopiperazine dihydrates (e.g., Ripasudil hydrochloride dihydrate) show reduced hygroscopicity, improving formulation stability compared to anhydrous forms .
  • Predicted properties for 1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine (density: 1.477 g/cm³, pKa: 10.10) suggest moderate alkalinity and solubility .

Therapeutic Applications: Homopiperazine derivatives are prominent in kinase inhibition (e.g., Ripasudil) and CNS drug discovery, whereas piperazines are often intermediates or research tools . Factor Xa inhibitors like Apixaban highlight divergent structural strategies (non-cyclic cores) compared to homopiperazine-based GPCR modulators .

Biological Activity

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article details its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₁₂H₁₈ClFN₂O₂S
  • CAS Number : 1185298-61-6
  • Molecular Weight : 308.80 g/mol
  • MDL Number : MFCD08692428
  • Hazard Classification : Irritant

The compound features a homopiperazine backbone with a fluorinated phenyl ring substituted with a methylsulfonyl group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant pharmacological properties, particularly in the following areas:

1. Anticancer Activity

Recent studies have demonstrated that compounds within the homopiperazine class can exhibit anticancer properties. For example, related compounds have shown antiproliferative effects against various cancer cell lines, including breast and ovarian cancers.

CompoundCell LineIC₅₀ (µM)
Homopiperazine Derivative AMDA-MB-231 (Breast)19.9
Homopiperazine Derivative BOVCAR-3 (Ovarian)31.5

These findings suggest that structural modifications, such as the introduction of fluorine and sulfonyl groups, can enhance anticancer efficacy through mechanisms that may involve apoptosis induction and cell cycle arrest.

2. Neuropharmacological Effects

The neuropharmacological potential of homopiperazine derivatives has been explored in the context of neurodegenerative diseases. Compounds exhibiting similar structures have been implicated in the modulation of neurotransmitter systems, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

3. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the fluorine atom is believed to enhance lipophilicity and receptor binding affinity. Studies have indicated that modifications to the methylsulfonyl group can significantly alter potency and selectivity against various biological targets.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various homopiperazine derivatives, including our compound of interest. The research focused on their inhibitory effects on specific enzymes involved in cancer progression, demonstrating promising results for further development .

Another investigation into the neuropharmacological effects revealed that certain derivatives could modulate serotonin receptors, suggesting potential applications in mood disorders .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride?

Answer: Synthesis typically involves:

  • Sulfonation : Introduce the methylsulfonyl group via electrophilic substitution using sulfur trioxide or chlorosulfonic acid. For example, sulfonation of 4-methylphenyl precursors involves reaction with sulfur under controlled conditions .
  • Fluorination : Direct fluorination using Selectfluor™ or halogen exchange (Halex reaction) on chloro precursors.
  • Homopiperazine coupling : React the fluorosulfonyl intermediate with homopiperazine under Buchwald-Hartwig amination conditions. Multi-step protocols with protection/deprotection strategies (e.g., Boc protection) improve regioselectivity .

Q. Critical parameters :

  • Temperature control (<0°C during sulfonation to avoid side reactions).
  • Catalyst selection (e.g., Pd(OAc)₂/Xantphos for amination).

Q. How should researchers validate the purity and structural integrity of this compound?

Answer: Analytical workflow :

TechniquePurposeKey Parameters
HPLC Purity assessmentMobile phase: Methanol/sodium acetate buffer (pH 4.6) ; Column: C18 reverse-phase
1H/13C NMR Confirm substituent positionsCompare δ values to fluorophenylpiperazine derivatives (e.g., 1-(4-fluorophenyl)piperazine δH: 3.2–3.5 ppm for piperazine protons)
HRMS Molecular weight verificationExact mass calculated for C₁₂H₁₆ClFN₂O₂S: 330.06 g/mol
XRD Crystal structure determinationResolve homopiperazine ring conformation (chair vs. boat)

Stability considerations : Store at -20°C in anhydrous conditions to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

Answer:

  • Quantum mechanics (QM) : Use Density Functional Theory (DFT) to model sulfonation transition states (e.g., B3LYP/6-31G* level) and predict regioselectivity .
  • Reaction path screening : ICReDD’s workflow combines automated reaction network generation (via AFIR method) with experimental validation, reducing optimization cycles by 50% .
  • Solvent effects : COSMO-RS simulations optimize solvent polarity for homopiperazine coupling (e.g., DMF vs. THF).

Case study : A 2024 study achieved 78% yield improvement in sulfonation by pre-screening 12 catalysts computationally .

Q. What strategies resolve contradictions in reported biological activities (e.g., receptor binding affinities)?

Answer: Methodological reconciliation :

  • Assay standardization :
    • Use identical receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A).
    • Normalize data to reference antagonists (e.g., ketanserin for 5-HT₂A) .
  • Meta-analysis : Pool raw datasets (e.g., Ki values) and apply mixed-effects models to account for inter-lab variability .

Example : Fluorophenyl derivatives show ±20% variability in 5-HT₁A binding due to differences in radioligand concentration (0.5 nM vs. 1.0 nM) .

Q. How does the methylsulfonyl group influence structure-activity relationships (SAR) in homopiperazine derivatives?

Answer: SAR trends :

SubstituentElectronic EffectBioactivity Impact
-SO₂CH₃ Strong electron-withdrawing↑ Metabolic stability; ↓ CYP3A4 inhibition
-F Moderate electron-withdrawing↑ Blood-brain barrier penetration

Q. Experimental validation :

  • Replace -SO₂CH₃ with -OCH₃ (electron-donating): 10-fold reduction in plasma half-life .
  • Remove fluorine: 50% decrease in CNS bioavailability .

Q. What advanced characterization techniques elucidate degradation pathways under stress conditions?

Answer: Forced degradation studies :

  • Acidic hydrolysis (0.1 M HCl, 60°C): Monitor via LC-MS for sulfonic acid byproducts.
  • Oxidative stress (3% H₂O₂): Track homopiperazine ring opening using 2D NMR (e.g., NOESY for spatial proximity changes) .

Q. Degradation kinetics :

  • Arrhenius plots (40°C–80°C) predict shelf-life using Eₐ (activation energy) calculations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride
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1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride

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